

Potential off-target effects of CHR-6494 TFA at high concentrations

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Compound of Interest

Compound Name: CHR-6494 TFA

Cat. No.: B2522834

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CHR-6494 TFA Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **CHR-6494 TFA**, a potent Haspin kinase inhibitor. The information focuses on understanding and mitigating potential off-target effects, particularly when using the compound at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target activity of **CHR-6494 TFA**?

A1: CHR-6494 is a potent, first-in-class inhibitor of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase crucial for proper chromosome alignment and segregation during mitosis.^[1] It exhibits a high biochemical potency with an IC₅₀ of 2 nM against Haspin kinase.^{[2][3][4]} In cellular assays, CHR-6494 effectively inhibits the phosphorylation of Haspin's key substrate, Histone H3 at Threonine 3 (H3T3ph).^{[3][5]} This on-target inhibition leads to a "mitotic catastrophe" phenotype, characterized by chromosome misalignment, centrosome amplification, and multipolar spindle formation, ultimately inducing G2/M cell cycle arrest and apoptosis in various cancer cell lines.^{[1][3][5]}

Q2: At what concentration should I expect to see the on-target effects of **CHR-6494 TFA** in my cell-based experiments?

A2: The effective concentration for on-target activity in cells is cell-line dependent. Most published studies report anti-proliferative and pro-apoptotic effects with IC50 values ranging from approximately 400 nM to over 1 μ M. For example, IC50 values have been reported as 473 nM in HeLa cells, 500 nM in HCT-116 cells, and 752 nM in MDA-MB-231 cells.[4] In various melanoma cell lines, the IC50 values for growth inhibition ranged from 396 nM to 1229 nM.[3] [4] It is always recommended to perform a dose-response curve in your specific cell line of interest to determine the optimal concentration for observing on-target effects.

Q3: Are there known off-target effects for **CHR-6494 TFA**, especially at high concentrations?

A3: While CHR-6494 is described as a specific Haspin inhibitor, like many kinase inhibitors, it has the potential for off-target effects, particularly at higher concentrations. One study has noted that at a concentration of 1 μ M, CHR-6494 started to exhibit off-target effects by affecting other substrates, though the specific off-targets were not identified in the publication.[6] The structural similarity of the ATP-binding pocket across the human kinome is a common reason for off-target activity of small molecule kinase inhibitors.[7] However, Haspin kinase possesses a divergent structure in its kinase domain, which may contribute to a higher degree of selectivity for inhibitors like CHR-6494 compared to inhibitors of more conserved kinases.[3]

Q4: How selective is **CHR-6494 TFA** against other kinases?

A4: Detailed, publicly available kinome-wide screening data for **CHR-6494 TFA** is limited. However, one supplier, R&D Systems, states that the compound is selective over a panel of 27 other protein kinases, including the functionally related Aurora B kinase. The specific kinases in this panel and the concentrations tested are not publicly disclosed. To definitively characterize the selectivity profile in your experimental system, it is advisable to perform your own kinase selectivity profiling.

Data Presentation

Table 1: Summary of **CHR-6494 TFA** Potency

Assay Type	Target/Cell Line	Potency (IC50)	Reference
Biochemical Assay	Haspin Kinase	2 nM	[2] [3] [4]
Anti-proliferative	HCT-116 (Colon Cancer)	500 nM	[4]
HeLa (Cervical Cancer)	473 nM	[4]	
MDA-MB-231 (Breast Cancer)	752 nM	[4]	
Wi-38 (Normal Lung Fibroblast)	1059 nM	[4]	
COLO-792 (Melanoma)	497 nM	[3]	
RPMI-7951 (Melanoma)	628 nM	[3]	
MeWo (Melanoma)	396 nM	[3]	
BxPC-3-Luc (Pancreatic Cancer)	849 nM	[8]	

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Troubleshooting Steps
Unexpected Phenotype	Off-target effect: At high concentrations, CHR-6494 may inhibit other kinases or proteins, leading to unforeseen biological responses.	1. Confirm On-Target Engagement: Use Western blotting to verify a dose-dependent decrease in Histone H3 Thr3 phosphorylation. 2. Use a Structurally Unrelated Haspin Inhibitor: If a different Haspin inhibitor produces the same phenotype, it is more likely an on-target effect. 3. Perform a Rescue Experiment: If possible, overexpress a drug-resistant mutant of Haspin to see if the phenotype is reversed.
High Cell Toxicity	On-target toxicity: The intended inhibition of Haspin is leading to cell death. Off-target toxicity: The inhibitor is affecting other essential cellular proteins.	1. Titrate Concentration: Carefully determine the lowest effective concentration that inhibits Haspin without causing excessive cell death. 2. Compare with Knockdown: Use siRNA or shRNA to deplete Haspin and see if it phenocopies the inhibitor's toxicity. If the inhibitor is more toxic, off-target effects are likely.
Inconsistent Results	Experimental variability: Differences in cell density, passage number, or treatment time can affect outcomes. Off-target effects: Cell-line specific expression of off-target	1. Standardize Protocols: Ensure consistent experimental conditions. 2. Characterize Cell Lines: Confirm the expression level of Haspin in your cell lines. 3.

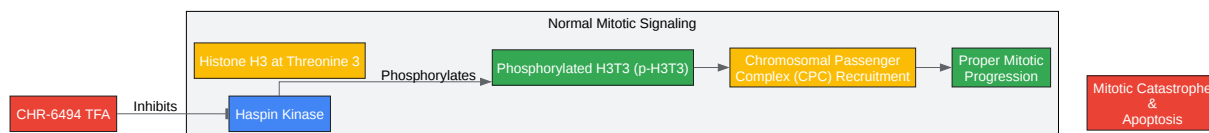
proteins can lead to variable responses.

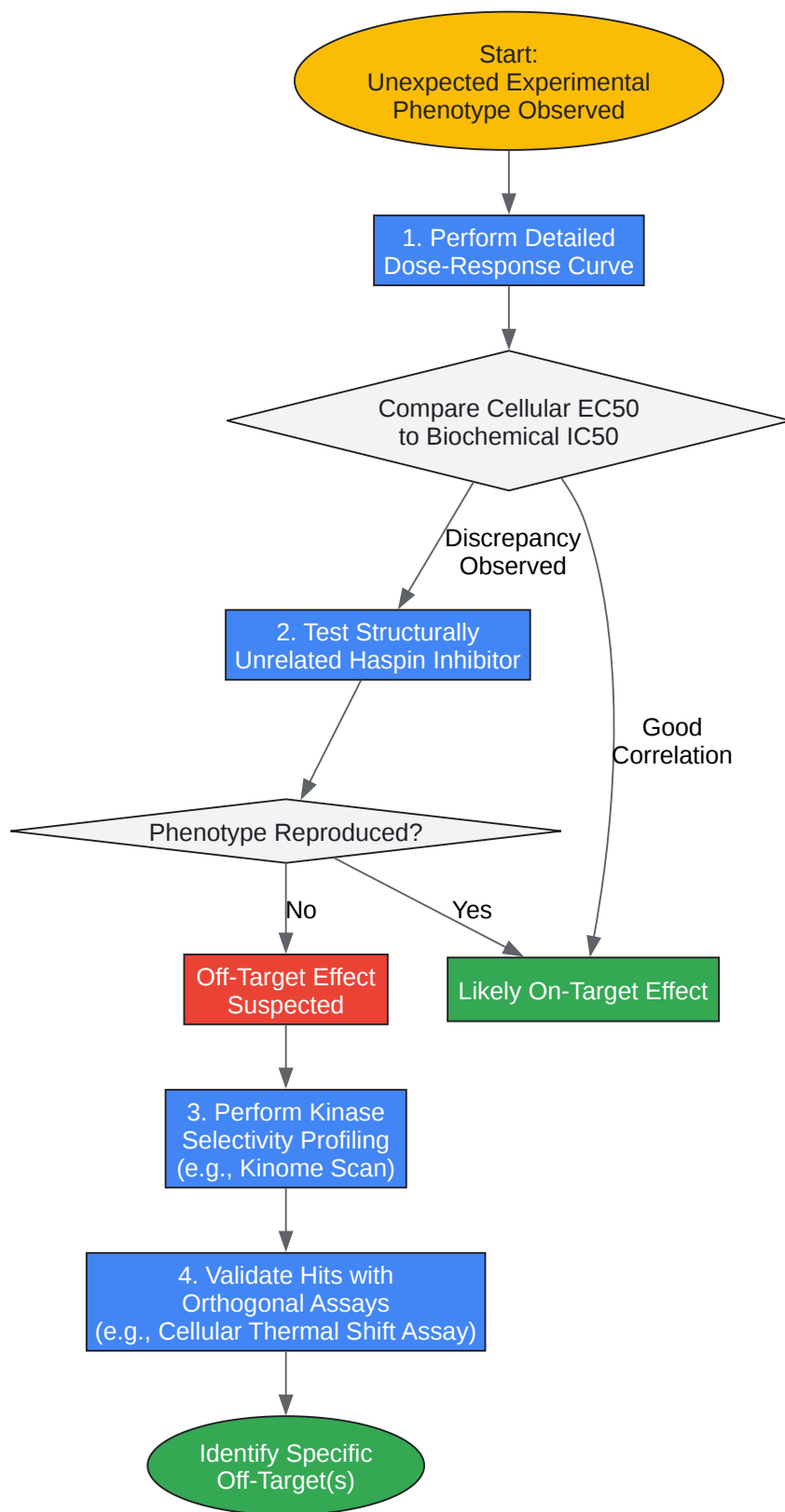
Consider Off-Target Screening:
If inconsistencies persist, a kinase selectivity panel may be necessary to identify potential off-targets specific to your model system.

Experimental Protocols & Visualizations

On-Target Signaling Pathway of CHR-6494

The primary mechanism of action for CHR-6494 is the inhibition of Haspin kinase, which disrupts a critical step in mitosis.





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